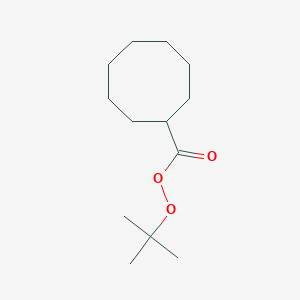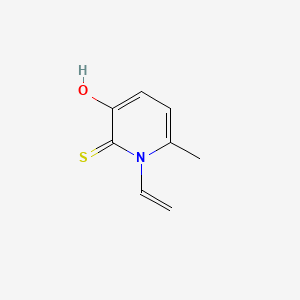
2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl- is a heterocyclic compound that contains a pyridine ring with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Materials: The synthesis may begin with commercially available pyridine derivatives.
Functional Group Introduction: Various functional groups such as hydroxyl, methyl, and ethenyl groups are introduced through reactions like alkylation, hydroxylation, and vinylation.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processes: Small-scale production using batch reactors.
Continuous Processes: Large-scale production using continuous flow reactors.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways: The compound may modulate biochemical pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-5-methyl-: Similar structure with a different position of the methyl group.
2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-ethyl-: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl- is unique due to its specific functional group arrangement, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
35688-69-8 |
|---|---|
Fórmula molecular |
C8H9NOS |
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
1-ethenyl-3-hydroxy-6-methylpyridine-2-thione |
InChI |
InChI=1S/C8H9NOS/c1-3-9-6(2)4-5-7(10)8(9)11/h3-5,10H,1H2,2H3 |
Clave InChI |
DCRBRXKNXCPIIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C(=S)N1C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)
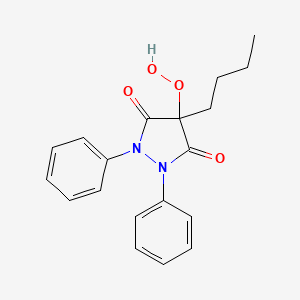


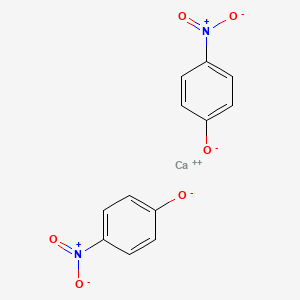
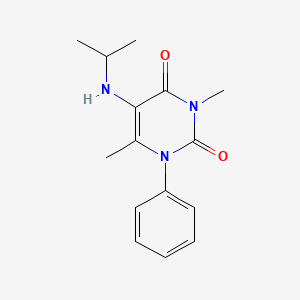
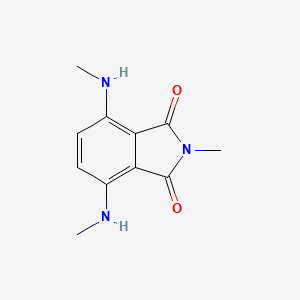

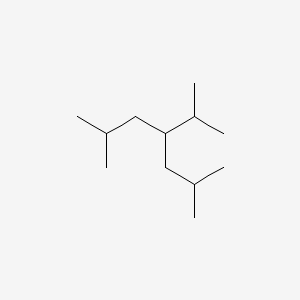
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)



